molecular formula C9H14N2O2 B1611166 1-(Piperidin-4-yl)pyrrolidine-2,5-dione CAS No. 75483-32-8

1-(Piperidin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B1611166
CAS No.: 75483-32-8
M. Wt: 182.22 g/mol
InChI Key: YBNKMAJFERLVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)pyrrolidine-2,5-dione, commonly known as P4PD, is a cyclic imide compound that has been widely used in scientific research due to its unique properties. P4PD is a versatile compound that has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of P4PD is not well understood, but it is believed to act as an inhibitor of certain enzymes. P4PD has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The exact mechanism of inhibition is not known, but it is believed to involve the formation of a reversible covalent bond between P4PD and the enzyme.
Biochemical and physiological effects:
P4PD has been shown to have various biochemical and physiological effects. In vitro studies have shown that P4PD can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In vivo studies have shown that P4PD can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using P4PD in laboratory experiments include its ease of synthesis, versatility, and unique properties. P4PD can be synthesized using standard laboratory equipment and can be used as a building block for the synthesis of various bioactive compounds. The limitations of using P4PD in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of P4PD in scientific research. One potential direction is the development of P4PD-based inhibitors for the treatment of various diseases, including Alzheimer's disease and cancer. Another potential direction is the use of P4PD as a monomer for the synthesis of various polymers and copolymers with unique properties. Finally, the use of P4PD in material science could lead to the development of new materials with unique properties and applications.

Scientific Research Applications

P4PD has been used in a wide range of scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, P4PD has been used as a building block for the synthesis of various bioactive compounds. In organic synthesis, P4PD has been used as a key intermediate in the synthesis of various heterocyclic compounds. In material science, P4PD has been used as a monomer for the synthesis of various polymers and copolymers.

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKMAJFERLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510708
Record name 1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75483-32-8
Record name 1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(Piperidin-4-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.